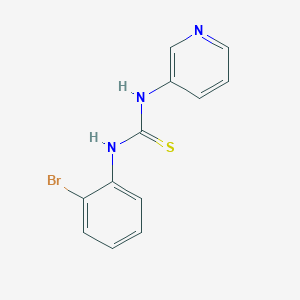![molecular formula C19H19N3O2 B5503175 2-[4-(4-methylbenzoyl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B5503175.png)
2-[4-(4-methylbenzoyl)piperazin-1-yl]-1,3-benzoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "2-[4-(4-methylbenzoyl)piperazin-1-yl]-1,3-benzoxazole" belongs to a class of chemicals that have garnered interest for their potential in various applications due to their unique chemical structure. The interest in this compound lies in its benzoxazole and piperazine components, which are common in molecules with significant biological activities.
Synthesis Analysis
The synthesis of benzoxazole derivatives, including compounds similar to "2-[4-(4-methylbenzoyl)piperazin-1-yl]-1,3-benzoxazole", often involves multi-step reactions. A notable method for synthesizing benzoxazole and its derivatives is through a one-pot, three-component reaction involving a 2-chlorobenzazole, piperazine, and an arenesulfonyl chloride under aqueous conditions at room temperature, without the need for a catalyst, ligand, or base. This method has been shown to yield a variety of benzoxazole derivatives in excellent yields (Dileep & Murty, 2017).
Molecular Structure Analysis
Molecular structure analysis of benzoxazole derivatives reveals that these compounds can adopt very similar molecular conformations. However, the intermolecular interactions can vary significantly. For example, some benzoxazole derivatives linked by hydrogen bonds form a three-dimensional structure, while others lack hydrogen bonding altogether, demonstrating the versatility and complexity of these molecules' structural configurations (Mahesha et al., 2019).
Chemical Reactions and Properties
Chemical reactions involving benzoxazole derivatives can be highly selective and yield a range of products depending on the reactants and conditions. For instance, specific conditions allow for the selective synthesis of different benzoxazole derivatives, showcasing the chemical versatility of these compounds (Gabriele et al., 2006).
Scientific Research Applications
Therapeutic Potential and Anticancer Applications
Benzothiazoles and their derivatives, including benzoxazoles, are known for their extensive pharmaceutical applications. They possess a wide range of activities, including antimicrobial, analgesic, anti-inflammatory, and antidiabetic properties. Importantly, 2-arylbenzothiazoles are recognized as potential antitumor agents, indicating that compounds like 2-[4-(4-methylbenzoyl)piperazin-1-yl]-1,3-benzoxazole could be explored for cancer treatment due to their structural similarity and potential for bioactivity modulation (Kamal et al., 2015).
Antifungal and Immunomodulating Activities
Research on benzothiazine azole derivatives highlights their in vitro and in vivo antifungal activity against Candida species. These compounds demonstrate potential in treating fungal infections and may exhibit immunomodulating activity, suggesting a dual mechanism of action that combines direct antifungal effects with the stimulation of the immune response (Schiaffella & Vecchiarelli, 2001). This information suggests that compounds structurally related to benzothiazines, such as 2-[4-(4-methylbenzoyl)piperazin-1-yl]-1,3-benzoxazole, might also possess similar biological activities.
properties
IUPAC Name |
[4-(1,3-benzoxazol-2-yl)piperazin-1-yl]-(4-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-14-6-8-15(9-7-14)18(23)21-10-12-22(13-11-21)19-20-16-4-2-3-5-17(16)24-19/h2-9H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASAWZJXNPLWHPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Benzooxazol-2-ylpiperazin-1-yl)(p-tolyl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-benzyl-3-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-5-phenyl-4H-1,2,4-triazole](/img/structure/B5503095.png)

![N-{rel-(3R,4S)-1-[(2-amino-3-pyridinyl)methyl]-4-cyclopropyl-3-pyrrolidinyl}tetrahydro-2H-pyran-4-carboxamide dihydrochloride](/img/structure/B5503111.png)
![methyl {2-[2-(4-chlorobenzyl)-3-oxo-2,8-diazaspiro[4.5]dec-8-yl]-2-oxoethyl}carbamate](/img/structure/B5503118.png)
![3-[({[4-(3-fluorophenyl)tetrahydro-2H-pyran-4-yl]methyl}amino)methyl]-3-pyrrolidinol dihydrochloride](/img/structure/B5503125.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B5503133.png)

![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-4-nitrobenzenesulfonamide](/img/structure/B5503143.png)
![1-[(5-methoxy-1-methyl-1H-indol-2-yl)carbonyl]-4-phenyl-4-piperidinol](/img/structure/B5503148.png)
![N'-[(4-bromo-5-methyl-2-furyl)methylene]benzenesulfonohydrazide](/img/structure/B5503150.png)
![(3R*,4R*)-3-cyclopropyl-1-[(4'-fluorobiphenyl-3-yl)carbonyl]-4-methylpyrrolidin-3-ol](/img/structure/B5503153.png)
![2-[(6-methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridin-4-yl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B5503178.png)

![1-[(4-fluorophenyl)sulfonyl]-4-(3-pyridinylcarbonyl)piperazine](/img/structure/B5503202.png)